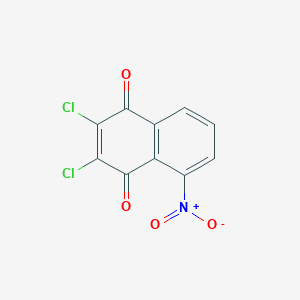

2,3-Dichloro-5-nitro-1,4-naphthoquinone

Description

Significance within Naphthoquinone Chemistry Research

The significance of 2,3-dichloro-5-nitro-1,4-naphthoquinone in the broader field of naphthoquinone chemistry stems from its enhanced reactivity and synthetic utility compared to its parent compound, 2,3-dichloro-1,4-naphthoquinone. The presence of the nitro group significantly influences the electronic properties of the quinone system, making the C-2 and C-3 positions exceptionally susceptible to nucleophilic attack. This heightened electrophilicity facilitates reactions with a diverse range of nucleophiles, including amines, thiols, and other functional groups, often under mild conditions.

This reactivity is crucial for the construction of novel molecular scaffolds. Researchers leverage the distinct reactivity of the two chlorine atoms to perform selective mono- and di-substitution reactions. This control is fundamental in creating libraries of compounds with varied substituents, which is a key strategy in drug discovery and materials development. The ability to introduce different functionalities at specific positions on the naphthoquinone core allows for the fine-tuning of the molecule's biological activity and physical properties. For instance, the reaction with various amines leads to the formation of amino-naphthoquinone derivatives, a class of compounds known for their wide spectrum of biological activities, including antimicrobial and antitumoral properties. nih.gov

Furthermore, the compound is instrumental in the synthesis of complex heterocyclic systems. The sequential reaction with binucleophiles can lead to the formation of fused ring systems, such as phenazines and other polycyclic aromatic structures. semanticscholar.org The electron-withdrawing nature of the nitro group is known to enhance the biological potential of the resulting naphthoquinone derivatives, making this compound a particularly valuable starting material for medicinal chemistry programs. nih.gov

Research Trajectory and Evolution of Studies on this compound

The research trajectory of this compound is best understood in the context of the broader evolution of studies on its parent compound, 2,3-dichloro-1,4-naphthoquinone. Foundational work on the chemistry of 2,3-dichloro-1,4-naphthoquinone was extensively reviewed by M. F. Sartori in 1963 in "Heterocyclic Quinones from 2,3-Dichloro-1,4-naphthoquinone." nih.gov This review summarized the early efforts in using this versatile reagent to synthesize a variety of heterocyclic compounds, laying the groundwork for future investigations. The early research focused on the fundamental reactivity of the dichloro-naphthoquinone core and its utility in creating diverse heterocyclic systems.

Following this foundational period, research on 2,3-dichloro-1,4-naphthoquinone and its derivatives continued to expand. A 2019 review by Maurya highlighted the extensive research conducted in the decades following Sartori's work, detailing its use in constructing biologically active tricyclic and tetracyclic quinones through reactions like cycloaddition, condensation, and nucleophilic substitution. nih.gov

The introduction of the nitro group to create this compound marked a significant evolution in this field of research. This modification provided a more activated substrate for nucleophilic substitution, allowing for even greater synthetic versatility. Contemporary studies have increasingly focused on this nitro-derivative to synthesize highly functionalized molecules with specific biological targets in mind. For example, a 2022 study by Bekdeşer et al. detailed the synthesis of new N(H)-substituted-5-nitro-1,4-naphthoquinone regioisomers and evaluated their antioxidant and enzyme inhibitory activities. This research exemplifies the modern approach of using this compound to create compounds with specific, measurable biological effects.

Recent research has also explored its use in creating advanced materials. For instance, the synthesis of indole-fused nitrogen heterocycles from 2,3-dichloro-1,4-naphthoquinone has been reported, with potential applications as solid-state fluorescence materials. nih.gov This evolution from fundamental synthetic explorations to targeted development of bioactive compounds and functional materials illustrates the enduring and evolving importance of this compound in chemical research.

Detailed Research Findings

The synthetic utility of this compound is demonstrated through its reactions with various nucleophiles to yield a diverse range of substituted naphthoquinone derivatives. The following tables summarize key research findings, showcasing the types of compounds synthesized and the reaction conditions employed.

Synthesis of Amino-Naphthoquinone Derivatives

| Reactant | Nucleophile | Product Type | Research Focus | Reference |

|---|---|---|---|---|

| This compound | Anilines, Piperazines, Morpholines | N(H)-substituted-5-nitro-1,4-naphthoquinone regioisomers | Evaluation of antioxidant and catalase inhibition activities. | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | N,N-dimethylenediamine | 3-chloro-2-(N,N-dimethylaminoethylamino)-l,4-naphthoquinone (PPE8) | Investigation as a potential therapeutic agent in angiogenesis-related diseases. | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | Aniline (B41778) derivatives | Anilino-1,4-naphthoquinone derivatives | Development of potential epidermal growth factor receptor (EGFR) inhibitors for anticancer drug development. | nih.gov |

Synthesis of Heterocyclic Naphthoquinone Derivatives

| Reactant | Reagents | Product Type | Research Focus | Reference |

|---|---|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | o-phenylenediamine | Phenazine derivatives | Synthesis of polycyclic aromatic systems. | semanticscholar.org |

| 2,3-Dichloro-1,4-naphthoquinone | Amino heterocycles | Tricyclic imidazolone (B8795221) derivatives | Exploration of nucleophilic substitution and cyclization reactions. | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | 2-aminobenzenethiol | Benzo[b]phenothiazine-6,11-diones | Synthesis of sulfur-containing heterocyclic quinones and evaluation of their antiproliferative and antifungal activities. | researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dichloro-5-nitronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCITCQRUBWCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402657 | |

| Record name | 2,3-Dichloro-5-nitro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22360-86-7 | |

| Record name | 2,3-Dichloro-5-nitro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-5-nitro-1,4-dihydronaphthalene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 2,3 Dichloro 5 Nitro 1,4 Naphthoquinone

Nucleophilic Substitution Reactions in the Synthesis of 2,3-Dichloro-5-nitro-1,4-naphthoquinone Derivatives

Nucleophilic substitution is a cornerstone in the derivatization of this compound. The reactivity of this compound towards nucleophiles allows for the synthesis of a wide array of derivatives, particularly through the formation of regioisomeric mixtures of mono-substituted products. nih.gov The electron-withdrawing nature of the nitro group on the aromatic ring is known to increase the biological activity of the resulting naphthoquinone derivatives. researchgate.netnih.gov

Michael 1,4-Addition Mechanisms in Derivatization

The derivatization of this compound often proceeds via a Michael 1,4-addition mechanism. researchgate.netnih.gov In this reaction, a nucleophile adds to the α,β-unsaturated carbonyl system of the quinone ring. masterorganicchemistry.comwikipedia.org This conjugate addition is a widely utilized method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org The process typically involves the attack of a nucleophile, such as an enolate or an amine, on the β-carbon of the electrophilic alkene in the quinone system. masterorganicchemistry.comyoutube.com This initial addition is followed by tautomerization to yield the substituted product. youtube.com In the context of this compound, this mechanism facilitates the substitution of one of the chloro groups by the incoming nucleophile, leading to the formation of new derivatives. researchgate.netresearchgate.net

Reactions with Amine-Based Nucleophiles (Anilines, Piperazines, Morpholines)

Amine-based nucleophiles are frequently used in the synthesis of derivatives from this compound. Reactions with heterocyclic ring-substituted nucleophiles, including anilines, piperazines, and morpholines, have been shown to produce new N(H)-substituted-5-nitro-1,4-naphthoquinones. researchgate.netnih.govnih.gov These reactions typically yield regioisomeric pairs of amino-naphthoquinone derivatives at the C2 and C3 positions. nih.gov The starting material, 5-nitro-2,3-dichloronaphthoquinone, is noted to be highly reactive towards these amines, resulting in mixtures of mono-substituted products. nih.gov The synthesized compounds are characterized using various spectroscopic methods to confirm their structures. researchgate.netnih.gov

Regioselective Synthesis of N(H)-Substituted-5-nitro-1,4-naphthoquinone Regioisomers

A significant outcome of the reaction between this compound and amine nucleophiles is the formation of regioisomers. researchgate.netnih.gov Specifically, five pairs of N(H)-substituted-5-nitro-1,4-naphthoquinone (NQ) regioisomers have been synthesized. These pairs consist of 2-chloro-isomers and 3-chloro-isomers, which differ in the position of the remaining chlorine atom after the nucleophilic substitution. researchgate.netnih.gov For instance, the reaction with 2,4-dimethoxyaniline (B45885) yields both a 2-chloro and a 3-chloro isomer. researchgate.netnih.gov The separation and characterization of these regioisomers are accomplished using techniques like column chromatography and two-dimensional NMR. researchgate.net Studies have shown that the 2-chloro regioisomers often exhibit higher antioxidant capacity compared to their 3-chloro counterparts. researchgate.netnih.gov

Below is a table detailing the synthesized regioisomer pairs from the reaction of this compound with various amine nucleophiles.

| Nucleophile | 2-Chloro-Isomer Product Name | 3-Chloro-Isomer Product Name |

|---|---|---|

| 2-Methoxyaniline | 2-Chloro-3-((2-methoxyphenyl)amino)-5-nitronaphthalene-1,4-dione | 3-Chloro-2-((2-methoxyphenyl)amino)-5-nitronaphthalene-1,4-dione |

| 2,4-Dimethoxyaniline | 2-Chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione | 3-Chloro-2-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione |

| 4-Ethylaniline | 2-Chloro-3-((4-ethylphenyl)amino)-5-nitronaphthalene-1,4-dione | 3-Chloro-2-((4-ethylphenyl)amino)-5-nitronaphthalene-1,4-dione |

| Piperazine | 2-Chloro-5-nitro-3-(piperazin-1-yl)naphthalene-1,4-dione | 3-Chloro-5-nitro-2-(piperazin-1-yl)naphthalene-1,4-dione |

| Morpholine | 2-Chloro-3-(morpholino)-5-nitronaphthalene-1,4-dione | 3-Chloro-2-(morpholino)-5-nitronaphthalene-1,4-dione |

Introduction of Diverse Heteroatom Nucleophiles (Oxygen, Carbon, Sulfur, Selenium)

While nitrogen nucleophiles are common, the derivatization of the parent compound, 2,3-dichloro-1,4-naphthoquinone, also involves a variety of other heteroatom nucleophiles. Nucleophilic substitution is a key strategy for introducing oxygen, carbon, sulfur, and selenium nucleophiles at the C2 and C3 positions of the naphthoquinone ring. nih.gov For example, reactions have been carried out with oxygen nucleophiles like methanol (B129727) and sulfur nucleophiles such as 2-mercaptoethanol. researchgate.net While these specific examples pertain to the non-nitrated analogue, the principles can be extended to this compound, suggesting a broad scope for creating a diverse library of derivatives. nih.gov

Alternative and Novel Synthetic Approaches to this compound Derivatives (e.g., Cycloaddition, Condensation, Photo-induced Reactions)

Beyond nucleophilic substitution, other synthetic strategies can be employed for the derivatization of naphthoquinones. Although literature specifically detailing cycloaddition, condensation, or photo-induced reactions for this compound is limited, the reactivity of the general naphthoquinone scaffold suggests these are viable routes.

Cycloaddition Reactions : The Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and has been applied to naphthaquinone derivatives. academie-sciences.fr These reactions can be influenced by the use of aqueous media and Lewis acid catalysts to enhance reaction rates and yields. academie-sciences.fr

Condensation Reactions : Knoevenagel condensation reactions have been used to synthesize pyranonaphthoquinone derivatives. This often involves a multi-component, one-pot reaction, for example, between an aldehyde, malononitrile, and a naphthoquinone derivative like lawsone, followed by a Michael addition and cyclization. nih.gov

Photo-induced Reactions : Photochemical conditions can be used to drive reactions, such as the regioselective synthesis of 4-arylamino-1,2-naphthoquinones using LED light in a confined reaction medium. rsc.org

Reactivity and Mechanistic Investigations of 2,3 Dichloro 5 Nitro 1,4 Naphthoquinone

Electron-Accepting Properties and Charge-Transfer Interactions

The presence of multiple electron-withdrawing groups (EWG) significantly enhances the π-acid character of the naphthoquinone system in 2,3-dichloro-5-nitro-1,4-naphthoquinone. The chloro and nitro substituents deplete the electron density of the aromatic rings, making the compound a strong electron acceptor. This property is fundamental to its ability to form stable charge-transfer (CT) complexes with a variety of electron-donor molecules.

The electron affinity of a molecule is a direct measure of its electron-accepting capability. For this compound, the electron affinity has been determined through charge-transfer spectral studies to be approximately 1.18 eV. This value highlights the significant influence of the substituents when compared to the parent 2,3-dichloro-1,4-naphthoquinone. The formation of these CT complexes, often intensely colored, can be studied using spectrophotometric methods to determine their stoichiometry, association constants (KCT), and molar extinction coefficients (εCT). For related quinones, these parameters are often derived using the Benesi-Hildebrand equation or non-linear global analysis approaches. researchgate.netnih.govsemanticscholar.org

The electron-accepting strength is a cumulative effect of the attached functional groups, as demonstrated by the electron affinities of various substituted 1,4-naphthoquinones.

Data sourced from spectral studies with hexamethylbenzene (B147005) as the donor molecule. nih.gov

Reaction Kinetics and Thermodynamic Analyses of Derivatization Processes

While the derivatization of this compound through nucleophilic substitution is well-documented, specific quantitative studies detailing the reaction kinetics and thermodynamic parameters for these processes are not extensively reported in the available literature.

However, the general methodologies for such analyses are well-established for structurally similar quinones. nih.gov Kinetic investigations of derivatization reactions, such as nucleophilic substitution, are typically performed using techniques like UV-Vis spectrophotometry. researchgate.net By monitoring the change in absorbance of the reactants or the intensely colored product over time, reaction rates and rate constants can be determined. nih.gov For instance, in the study of charge-transfer complex formation between the related 2,3-dichloro-1,4-naphthoquinone (DCNQ) and crizotinib, spectrophotometry was used to determine the order of the reaction, the reaction rate, and the rate constant. nih.gov

Thermodynamic parameters for complex formation, such as the standard free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be evaluated by conducting kinetic studies at different temperatures and analyzing the temperature dependence of the equilibrium constant (KCT). These values provide insight into the spontaneity and energetic driving forces of the derivatization process. For example, the Benesi-Hildebrand equation is frequently used to calculate the association constant (KCT) and molar absorptivity (εCT) for 1:1 charge-transfer complexes from spectral data, which are foundational for further thermodynamic calculations. researchgate.net

Influence of Substituents on Reaction Pathways and Selectivity

The substituents on the this compound framework exert a profound influence on its reaction pathways, particularly in nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing effects of the two chlorine atoms at the C2 and C3 positions, combined with the nitro group at the C5 position, render the quinone ring highly electrophilic and susceptible to attack by nucleophiles. researchgate.netnih.gov

Research has shown that this compound readily reacts with a range of nucleophiles, including anilines, piperazines, and morpholines. researchgate.netnih.govmdpi.com These reactions typically proceed via a nucleophilic substitution mechanism where one of the chlorine atoms is displaced. A key aspect of this reactivity is the formation of regioisomers. The nucleophile can attack either the C2 or C3 position, leading to two possible monosubstituted products: a 2-chloro-3-(substituted)-5-nitro-1,4-naphthoquinone or a 3-chloro-2-(substituted)-5-nitro-1,4-naphthoquinone. researchgate.netnih.gov

One study detailed the synthesis of five pairs of such N(H)-substituted regioisomers by reacting this compound with various heterocyclic nucleophiles. researchgate.netnih.gov The resulting products were separated and characterized as distinct 2-chloro and 3-chloro isomers, confirming that the substitution is regioselective. researchgate.netnih.gov The direction of the reaction and the ratio of the resulting isomers can be controlled by the reaction conditions and the nature of the nucleophile itself. researchgate.net The presence of the nitro group on the aromatic ring is known to increase the reactivity of the quinone system towards nucleophiles. researchgate.netnih.gov

Advanced Spectroscopic and Electrochemical Research of 2,3 Dichloro 5 Nitro 1,4 Naphthoquinone and Its Derivatives

Two-Dimensional Nuclear Magnetic Resonance (NMR) Techniques in Structural Elucidation (e.g., COSY)

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the unambiguous structural determination of complex organic molecules like naphthoquinone derivatives. nih.gov Techniques such as Correlation Spectroscopy (COSY) are instrumental in establishing the connectivity of protons within a molecule.

In a COSY experiment, a 2D plot is generated with proton NMR spectra on both axes. Cross-peaks in the spectrum indicate that the protons at the corresponding chemical shifts on each axis are spin-spin coupled, meaning they are typically on adjacent carbon atoms. This is invaluable for assigning protons in the aromatic regions of naphthoquinones. For instance, in the structural analysis of novel naphthoquinone derivatives, 2D-NMR, including COSY, has been essential for confirming the proposed structures. nih.gov

In-situ Spectroelectrochemical Studies (e.g., UV-Vis, FT-IR)

In-situ spectroelectrochemistry combines electrochemical methods with spectroscopy to study the structural changes of molecules as they are oxidized or reduced. This is particularly useful for studying the redox-active quinone systems.

UV-Vis Spectroelectrochemistry: This technique monitors changes in the electronic absorption spectrum of a compound during an electrochemical process. For quinones, distinct spectral changes are observed upon reduction to the semiquinone radical anion and then to the hydroquinone (B1673460) dianion. researchgate.net In studies of quinone-based flow batteries, in-situ UV-Vis spectrophotometry has been used to establish the molar attenuation profiles of the quinone, hydroquinone, and the intermediate quinhydrone (B85884) dimer. harvard.edu The formation of new absorption bands can indicate the generation of specific intermediates. For example, the reduction of an o-benzoquinone derivative showed a decrease in the quinone absorption band around 388 nm and the appearance of new bands characteristic of catechol derivatives. rsc.org

FT-IR Spectroelectrochemistry: This method provides information about changes in the vibrational modes of a molecule during redox reactions, offering insight into changes in bonding and structure. For quinones, the C=O stretching vibrations are particularly informative. Reaction-induced FTIR difference spectroscopy can reveal details about the geometry of quinone binding sites and the conformation of the ring. nih.gov In situ IR spectroelectrochemistry has been used to study the electron transfer mechanism of 2-hydroxy-1,4-naphthoquinone (B1674593) in acetonitrile, identifying intermediates through changes in IR absorption peaks during cyclic voltammetry scans. This technique can also probe the interaction of quinones with other molecules, such as the formation of hydrogen bonds.

Cyclic and Square Wave Voltammetric Analysis of Redox Mechanisms

Voltammetric techniques are fundamental for investigating the redox properties of electroactive species like naphthoquinones.

Cyclic Voltammetry (CV): CV provides information on the reduction and oxidation potentials of a compound and the stability of the resulting species. The cyclic voltammogram of 2-hydroxy-1,4-naphthoquinone in acetonitrile, for example, displays two couples of anodic and cathodic peaks, indicating a two-step reduction process. The electrochemical parameters for various novel substituted naphthoquinone derivatives have been studied using CV, revealing how different substituents affect the redox potentials. researchgate.net A study on 2,3-dichloro-1,4-naphthoquinone (CNQ) showed it interacts with mitochondrial thiol redox centers, and its redox cycling was investigated through its effect on oxygen consumption. nih.gov

Square Wave Voltammetry (SWV): SWV is a fast and highly sensitive pulse voltammetric technique often used for quantitative analysis and for studying electrode mechanisms. ugd.edu.mk Its excellent sensitivity makes it suitable for determining a wide range of compounds, including those of biological importance. ugd.edu.mk The technique has been successfully applied for the determination of hydroquinone using a graphite-polyurethane composite electrode, achieving a low detection limit. scielo.brresearchgate.net SWV can be optimized by adjusting parameters such as frequency, pulse amplitude, and step potential to achieve the best analytical response. scielo.bryoutube.com Recent advancements have further enhanced its capabilities for analyzing complex electrode processes. ugd.edu.mknih.gov

Below is a table of electrochemical data for 2,3-dichloro-1,4-naphthoquinone and some of its derivatives, illustrating the effect of substitution on redox potentials.

| Compound | Cathodic Peak Potential 1 (Epc1 / V) | Cathodic Peak Potential 2 (Epc2 / V) |

| 2,3-Dichloro-1,4-naphthoquinone | -0.4038 | -1.1620 |

| Derivative 5c | -0.3043 | -0.7171 |

| Derivative 14d | -0.2203 | -0.7709 |

| Derivative 19 | -0.6961 | -1.235 |

| Derivative 20d | -0.7550 | -1.3580 |

| Data sourced from a study on novel substituted naphthoquinone derivatives in DMF/TBAP. researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS) in Reaction Product Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for the characterization of reaction products, including non-volatile and thermally labile compounds. It allows for the determination of molecular weights of products and intermediates in a reaction mixture.

In the study of naphthoquinone derivatives, ESI-MS is a standard characterization technique. researchgate.netnih.gov For example, the structures of novel N-, N,S-, and N,O-substituted naphthoquinone compounds, synthesized from 2,3-dichloro-1,4-naphthoquinone, were characterized using ESI-MS along with other spectroscopic methods. researchgate.net The mass spectrum often shows the protonated molecule [M+H]+ or a sodium adduct [M+Na]+, confirming the molecular weight of the synthesized compound. rsc.orgresearchgate.net In another instance, high-resolution mass spectrometry with electrospray ionization was used to determine the structures of derivatives formed from the reaction of a microbial naphthoquinone. nih.gov Affinity selection/mass spectrometry analysis has also been employed to study the interaction of naphthoquinone derivatives with biological targets like histidine kinases. researchgate.netuniroma1.it

Computational Chemistry and Theoretical Studies on 2,3 Dichloro 5 Nitro 1,4 Naphthoquinone

Molecular Modeling of Reactivity and Reaction Mechanisms

Molecular modeling is a crucial tool for understanding the chemical reactivity of 2,3-dichloro-5-nitro-1,4-naphthoquinone. The presence of two chlorine atoms at the C2 and C3 positions, combined with an electron-withdrawing nitro group on the aromatic ring, renders the naphthoquinone core highly electrophilic. nih.gov This enhanced electrophilicity makes the compound particularly susceptible to nucleophilic substitution reactions. nih.govsemanticscholar.org

Computational studies help elucidate the mechanisms of these reactions. The primary reaction pathway involves nucleophilic attack at the C2 and C3 positions, where one or both chlorine atoms are displaced. semanticscholar.org Research has demonstrated that reactions with various nucleophiles—such as amines, anilines, piperazines, and morpholines—proceed via a Michael 1,4-addition mechanism to yield new N(H)-substituted-5-nitro-1,4-naphthoquinones. nih.govresearchgate.net This process often results in the formation of new regioisomeric amino-naphthoquinone derivatives. nih.gov The generation of these regioisomers, specifically 2-chloro and 3-chloro isomers, has been a subject of detailed synthetic and spectroscopic investigation, where computational models can predict the most likely sites of substitution. nih.govresearchgate.net

The high reactivity of the parent compound, 2,3-dichloro-1,4-naphthoquinone, towards a wide array of carbon, nitrogen, oxygen, and sulfur nucleophiles is well-documented and serves as a basis for understanding the behavior of its nitro-substituted analog. semanticscholar.orgresearchgate.net The addition of the nitro group is known to further increase the electron affinity and biological activity of the naphthoquinone system. nih.gov

| Reaction Type | Nucleophile Class | Resulting Products | Mechanism Insight |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Piperazines, Morpholines | Regioisomeric N(H)-substituted-5-nitro-1,4-naphthoquinones | Proceeds via Michael 1,4-addition, leading to 2-chloro and 3-chloro isomers. nih.govnih.govresearchgate.net |

| Nucleophilic Substitution | Thiols | N,S-substituted naphthoquinone derivatives | Displacement of one or both chlorine atoms by sulfur nucleophiles. researchgate.net |

| Nucleophilic Substitution | Alcohols | N,O-substituted naphthoquinone derivatives | Formation of ether linkages at the C2 or C3 position. researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to characterizing the electronic structure and predicting the reactivity of this compound. DFT methods are employed to optimize the molecule's geometry and compute a range of electronic and thermodynamic properties. mdpi.comchemrxiv.org

These calculations provide values for key quantum chemical descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally suggests higher reactivity, which is consistent with the electrophilic nature of quinone derivatives. rsc.org

Furthermore, DFT is used to generate electrostatic potential (ESP) maps, which visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. For this compound, these maps would highlight the electron-deficient nature of the quinone ring, particularly at the C2 and C3 positions, making them prime targets for nucleophilic attack. Other calculated parameters include vibrational frequencies (IR spectra), Mulliken atomic charges, and various thermodynamic properties, which together provide a comprehensive theoretical profile of the molecule. chemrxiv.orgresearchgate.net Although specific DFT studies focused solely on this compound are not extensively detailed in the literature, the methodologies are well-established for related naphthoquinone and nitroaromatic compounds. mdpi.comchemrxiv.orgresearchgate.net

| Calculated Parameter | Significance | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. | DFT (e.g., B3LYP/6-311+G(d,p)) mdpi.com |

| HOMO-LUMO Energies & Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic transition energies. rsc.org | DFT, TD-DFT researchgate.net |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution, identifying electrophilic and nucleophilic sites. | DFT chemrxiv.org |

| Vibrational Frequencies | Predicts theoretical IR and Raman spectra for structural confirmation. researchgate.net | DFT researchgate.net |

| Thermodynamic Properties | Calculates enthalpy, entropy, and Gibbs free energy for predicting reaction spontaneity. chemrxiv.org | DFT chemrxiv.org |

In Silico Prediction of Molecular Interactions with Biological Targets

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between this compound and its derivatives with various biological targets. nih.gov These computational methods help to identify potential protein targets and elucidate the molecular basis of biological activity, thereby guiding the development of new therapeutic agents. nih.govbenthamscience.com

Molecular docking studies predict the preferred binding orientation of a ligand within the active site of a target protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov For example, derivatives of 2-amino-1,4-naphthoquinone have been docked into the EGFR tyrosine kinase domain to identify potential binding patterns that could explain their anti-cancer activity. nih.gov Similarly, naphthoquinone sulfonamide derivatives have been studied through docking and MD simulations to understand their binding to an allosteric site on the P2X7 receptor, a target for inflammatory conditions. nih.gov These simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues like Phe88, Met105, and Val312 in the P2X7 receptor. nih.gov

Experimental findings have shown that regioisomers synthesized from this compound exhibit inhibitory activity against the catalase enzyme. nih.govresearchgate.net While the original studies were experimental, these findings identify catalase as a key target for subsequent in silico investigation to understand the structure-activity relationship and binding mechanism at the molecular level. Such computational approaches are essential for rational drug design, allowing for the virtual screening of large compound libraries and the optimization of lead candidates for enhanced efficacy and specificity. nih.gov

| Biological Target | Computational Method | Key Findings / Predictions |

|---|---|---|

| Catalase | (Target identified by in vitro assay) | Derivatives of this compound show inhibitory activity, suggesting a target for future in silico modeling. nih.govresearchgate.net |

| P2X7 Receptor (allosteric site) | Molecular Docking & Molecular Dynamics | Naphthoquinone sulfonamides interact with hydrophobic residues (Phe88, Met105, Val312) and form hydrogen bonds with Ala91 or Thr94. nih.gov |

| EGFR Tyrosine Kinase | Molecular Docking | Identified potential binding patterns for 2-amino-1,4-naphthoquinone derivatives, suggesting a mechanism for anticancer effects. nih.gov |

| Cytochrome bc1 Complex (mutant model) | Molecular Modeling | In silico data for naphthoquinone-triazole hybrids correlated well with in vitro antiplasmodial activity against atovaquone-resistant malaria. nih.gov |

Structure Activity Relationship Sar Studies of 2,3 Dichloro 5 Nitro 1,4 Naphthoquinone Derivatives

Correlation of Substituent Effects with Biological Activities

The biological profile of derivatives of 2,3-dichloro-5-nitro-1,4-naphthoquinone is significantly influenced by the nature of the substituents introduced onto the naphthoquinone core. The inherent electron-withdrawing property of the nitro group on the aromatic ring is known to enhance the biological activity of naphthoquinones. researchgate.netnih.gov By reacting this compound with various nucleophiles, such as anilines, piperazines, and morpholines, a range of N(H)-substituted-5-nitro-1,4-naphthoquinones have been synthesized and evaluated for activities like antioxidant capacity and enzyme inhibition. researchgate.netnih.gov

Research has demonstrated that the introduction of different amine-containing moieties at the C-2 or C-3 position of the 5-nitro-1,4-naphthoquinone skeleton leads to derivatives with varying degrees of biological efficacy. For instance, in studies evaluating the antioxidant and catalase inhibitory activities, the nature of the substituent on the amino group plays a pivotal role.

Detailed findings from studies on N(H)-substituted-5-nitro-1,4-naphthoquinone derivatives have shown a clear correlation between the substituent and the observed biological activity. For example, the antioxidant capacity, measured by the cupric-reducing antioxidant capacity (CUPRAC) method, varies significantly with different amino substituents. Similarly, the ability of these derivatives to inhibit the enzyme catalase also shows a dependency on the introduced functional groups.

A study involving the synthesis of several N(H)-substituted-5-nitro-1,4-naphthoquinones revealed that a derivative with a 2,4-dimethoxyphenylamino substituent exhibited the highest antioxidant capacity. researchgate.netnih.gov This suggests that the electronic and steric properties of the substituted aniline (B41778) ring are important for this activity. The presence of electron-donating methoxy (B1213986) groups on the phenyl ring appears to enhance the antioxidant potential.

Interactive Table: Antioxidant and Catalase Inhibition Activities of 2,3-Disubstituted-5-nitro-1,4-naphthoquinone Derivatives

| Compound | Substituent at C-2 | Substituent at C-3 | Antioxidant Activity (CUPRAC-TEAC) | Catalase Inhibition (%) |

| 1 | Cl | (4-methylphenyl)amino | 0.81 | 0.71 |

| 2 | (4-methylphenyl)amino | Cl | 1.05 | 0.79 |

| 3 | Cl | (2,4-dimethoxyphenyl)amino | 1.12 | 0.82 |

| 4 | (2,4-dimethoxyphenyl)amino | Cl | 1.80 | 0.86 |

| 5 | Cl | (4-(4-chlorophenyl)piperazin-1-yl) | 0.55 | 0.76 |

| 6 | (4-(4-chlorophenyl)piperazin-1-yl) | Cl | 0.98 | 0.74 |

| 7 | Cl | morpholino | 0.45 | 0.73 |

| 8 | morpholino | Cl | 0.88 | 0.78 |

Data sourced from a study on new regioisomers of 5-nitro-1,4-naphthoquinone. researchgate.netnih.gov

Regioisomeric Influence on Efficacy and Selectivity

The reaction of this compound with amines can result in the formation of two distinct regioisomers: a 2-amino-3-chloro derivative and a 3-amino-2-chloro derivative. researchgate.net SAR studies have consistently shown that the specific position of the substituent has a profound impact on the biological efficacy and selectivity of these compounds.

In the context of antioxidant activity, a clear trend has been observed where the 2-chloro regioisomers generally exhibit higher antioxidant capacity compared to their 3-chloro counterparts. researchgate.netnih.gov For instance, in a comparative study, the 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione showed a significantly higher CUPRAC value than the corresponding 3-chloro-2-((2,4-dimethoxyphenyl)amino) isomer. researchgate.net This highlights that the substitution pattern on the quinone ring is a key determinant of activity.

A similar trend was noted for catalase enzyme inhibitory activities, where with one exception, the 2-chloro regioisomers were found to be more potent inhibitors than the 3-chloro regioisomers. researchgate.netnih.gov This regioisomeric influence underscores the importance of the spatial arrangement of the chloro and amino-substituent groups around the naphthoquinone core for interaction with the biological target. The greater activity of the 2-chloro isomers might be attributed to more favorable electronic distribution or steric interactions within the active site of the target enzyme.

Pharmacophore Elucidation for Targeted Biological Effects

Based on the structure-activity relationship data from derivatives of this compound, a hypothetical pharmacophore model for antioxidant and catalase inhibitory activities can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological effect.

For the N(H)-substituted-5-nitro-1,4-naphthoquinone derivatives, the key pharmacophoric features appear to include:

The 1,4-naphthoquinone (B94277) core: This planar, aromatic system is the fundamental scaffold and is likely involved in crucial pi-pi stacking or hydrophobic interactions with the biological target. Its ability to undergo redox cycling is also a well-known mechanism for the biological activity of quinones.

The nitro group at position 5: The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, enhancing its reactivity and potential for biological interactions. researchgate.netnih.gov This feature is critical for the observed activities.

An amino linkage at position 2 or 3: The presence of a nitrogen atom linked to the naphthoquinone core is a common feature among the active compounds. This group can act as a hydrogen bond donor, which is often a critical interaction in drug-receptor binding.

A substituted aryl or heterocyclic ring: The nature of the group attached to the amino function is a major determinant of potency. For antioxidant activity, an electron-rich aromatic ring, such as a dimethoxy-substituted phenyl group, is favorable. researchgate.netnih.gov This suggests that this part of the molecule is involved in specific interactions that can be fine-tuned to improve efficacy.

The elucidation of this pharmacophore model, even in a hypothetical sense, provides a valuable framework for the rational design of new this compound derivatives with potentially enhanced and more selective biological activities. Future studies employing computational modeling could further refine this pharmacophore and aid in the discovery of novel therapeutic agents.

Biological Activity and Molecular Mechanisms of Action of 2,3 Dichloro 5 Nitro 1,4 Naphthoquinone Derivatives

Anticancer Mechanisms

The anticancer properties of 2,3-dichloro-5-nitro-1,4-naphthoquinone derivatives are attributed to their ability to interfere with several key molecular pathways within cancer cells.

Naphthoquinone-based compounds are recognized for their activity as DNA topoisomerase inhibitors. semanticscholar.org Topoisomerases are essential enzymes that manage the topological state of DNA, which is critical for processes like replication and transcription. By poisoning these enzymes, certain compounds can stabilize the transient enzyme-DNA cleavage complex, leading to the accumulation of double-stranded DNA breaks and ultimately triggering cell death. nih.gov

For instance, 1,2-naphthoquinone, a related compound, has been identified as an effective poison for both human topoisomerase IIα and IIβ, increasing the levels of double-stranded DNA breaks generated by these enzymes. nih.gov The mechanism is believed to be covalent, where the quinone adducts the protein. nih.gov This action leads to the formation of long-lived, stable covalent topoisomerase IIα-DNA cleavage complexes. nih.gov The genotoxicity and cytotoxicity associated with some naphthoquinones may be attributed to this ability to induce DNA damage via topoisomerase inhibition. nih.gov Some multi-substituted naphthoquinone derivatives are thought to derive their potent anticancer activity from a combination of mechanisms, including the inhibition of topoisomerases. nih.gov

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key target in cancer therapy due to its role in cell proliferation and survival. nih.govreactionbiology.com Several anilino-1,4-naphthoquinone derivatives, synthesized from 2,3-dichloro-1,4-naphthoquinone, have demonstrated potent EGFR tyrosine kinase inhibitory activity. nih.govacs.org

A study detailed the synthesis of a series of anilino-1,4-naphthoquinones and evaluated their potential as EGFR inhibitors. nih.gov Three compounds in particular, 2-((4-methylphenyl)amino)-3-chloronaphthalene-1,4-dione , 2-((3-hydroxyphenyl)amino)-3-chloronaphthalene-1,4-dione , and 2-((4-hydroxyphenyl)amino)-3-chloronaphthalene-1,4-dione , were identified as potent EGFR inhibitors with IC₅₀ values in the nanomolar range. researchgate.net The most potent of these, the 4-methyl substituted compound, was four times more potent than the established EGFR inhibitor, erlotinib. acs.orgresearchgate.net Molecular modeling suggested that van der Waals forces are crucial for the binding of these inhibitors within the ATP-binding pocket of EGFR. acs.org Another bioactive naphthoquinone, Naphtho[1,2-b]furan-4,5-dione (NFD) , has also been shown to suppress cancer cell migration and invasion by inhibiting EGF-induced phosphorylation of EGFR. nih.gov

| Compound Name | IC₅₀ (nM) researchgate.net |

|---|---|

| 2-((4-methylphenyl)amino)-3-chloronaphthalene-1,4-dione | 3.96 |

| 2-((3-hydroxyphenyl)amino)-3-chloronaphthalene-1,4-dione | 18.64 |

| 2-((4-hydroxyphenyl)amino)-3-chloronaphthalene-1,4-dione | 15.25 |

| Erlotinib (Reference) | 15.82 |

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and is associated with inflammation and cellular metastasis. mdpi.comresearchgate.net Derivatives of 2,3-dichloronaphthoquinone have been synthesized and characterized for their selective anticancer activity via a COX-2 mediated pathway. mdpi.com

In a study focusing on NSCLC, a series of naphthoquinone derivatives were evaluated for their effect on the A549 human lung carcinoma cell line. mdpi.comresearchgate.net The results showed a structure-dependent anticancer activity, with compounds bearing phenylamino (B1219803) and 4-hydroxyphenylamino substituents demonstrating the most promising effects. mdpi.comresearchgate.net These potent compounds were found to induce mitochondrial damage and the formation of reactive oxygen species (ROS). mdpi.com Molecular modeling studies further suggested that the most active compound is able to interact with COX-2 at its arachidonic acid binding site. mdpi.com

| Compound | Substituent | % Viability Reduction mdpi.com |

|---|---|---|

| Compound 9 | Phenylamino | ~70% |

| Compound 14 | 4-Methoxyphenylamino | 38.7% |

| Compound 16 | 4-Hydroxyphenylamino | 28.6% |

| Doxorubicin (Reference) | - | ~69.2% |

The ubiquitin-proteasome system is a major pathway for intracellular protein degradation and is crucial for regulating cellular functions such as cell cycle progression and apoptosis. tandfonline.comtandfonline.com Inhibition of the proteasome has become a significant strategy in cancer therapy. tandfonline.com A series of peptide-based analogs bearing a naphthoquinone unit at the C-terminal position, synthesized from 2,3-dichloro-1,4-naphthoquinone, have been studied as proteasome inhibitors. tandfonline.comtandfonline.com

These naphthoquinone dipeptides were tested for their ability to inhibit the three major proteolytic activities of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). tandfonline.com Some of the synthesized derivatives showed inhibitory activity in the micromolar range against the chymotrypsin-like and post-acidic-like active sites. tandfonline.com Specifically, compounds 5 and 8 from the study demonstrated the ability to inhibit cancer cell proliferation at levels comparable to the known proteasome inhibitor MG132 at a concentration of 100 µM. tandfonline.com

| Compound | Chymotrypsin-like (β5) IC₅₀ (µM) tandfonline.com | Caspase-like (β1) IC₅₀ (µM) tandfonline.com | Trypsin-like (β2) IC₅₀ (µM) tandfonline.com |

|---|---|---|---|

| Compound 1 | > 50 | > 50 | > 50 |

| Compound 5 | 15.2 | > 50 | > 50 |

| Compound 8 | 19.8 | > 50 | > 50 |

| MG132 (Reference) | 0.9 | 2.5 | > 50 |

A fundamental mechanism of action for many naphthoquinones is their ability to undergo redox cycling. nih.gov This process involves the reduction of the quinone to a semiquinone or hydroquinone (B1673460), followed by auto-oxidation, which concomitantly generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. nih.govmdpi.com This generation of ROS can induce oxidative stress, leading to cellular damage and apoptosis in cancer cells. mdpi.comcsir.co.za

The electron-withdrawing nitro group on the this compound scaffold is believed to enhance its redox potential and biological activity. nih.gov Studies on derivatives have confirmed that potent anticancer compounds induce significant ROS production in cancer cells. mdpi.comresearchgate.net For example, certain 1,4-naphthoquinone (B94277) derivatives induce apoptosis in human lung cancer cells through ROS-mediated activation of signaling pathways like MAPK, Akt, and STAT3. nih.gov The antiproliferative activity of these compounds can often be reversed by pretreatment with ROS inhibitors, confirming the central role of oxidative stress in their mechanism of action. nih.gov

Beyond topoisomerase inhibition, naphthoquinones can directly and indirectly cause DNA damage. The ROS generated through redox cycling can oxidize DNA bases, leading to strand breaks. csir.co.za Furthermore, the electrophilic nature of the 1,4-naphthoquinone core allows these molecules to act as Michael acceptors, enabling them to form covalent bonds with cellular nucleophiles, a process known as arylation. nih.govmdpi.com

This arylation can target nucleophilic amino acid residues in proteins, but also the purine (B94841) and pyrimidine (B1678525) bases of DNA. mdpi.com Spectroscopic studies have shown that 1,4-naphthoquinone can interact with DNA, leading to the disruption of hydrogen bonds between G-C and A-T pairs and fastening onto adenine (B156593) bases. nih.gov This interaction can cause local structural changes in the DNA, potentially contributing to its genotoxic effects. nih.gov Some derivatives have been shown to induce necrotic degradation of DNA at higher concentrations. mdpi.com The ability of naphthoquinones to induce DNA double-stranded breaks is a key aspect of their cytotoxic and genotoxic properties. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of 1,4-naphthoquinone have been shown to exert significant antitumor effects by inducing programmed cell death (apoptosis) and halting the cell division cycle in various cancer cell lines. nih.gov

One such derivative, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ), has demonstrated notable activity against human prostate cancer cells. nih.govresearchgate.net Studies revealed that DCDMNQ inhibits the progression of the cell cycle in a time-dependent manner in androgen-independent PC-3 and DU-145 prostate cancer cell lines. nih.govresearchgate.net In the CWR-22 cell line, DCDMNQ was found to arrest cells in the G1 phase of the cell cycle. nih.govresearchgate.net Furthermore, DCDMNQ preferentially induced apoptosis in androgen-independent prostate cancer cells. nih.gov

Another study on a 5,7-dimethoxy-1,4-naphthoquinone derivative, specifically 2-chloro-5,7-dimethoxy-3-(p-tolylamino)-1,4-naphthoquinone (designated as 9e), highlighted its potent anti-leukemic activity. nih.gov The mechanism of action for this compound was linked to the generation of Reactive Oxygen Species (ROS). nih.gov This increase in ROS correlated with a rise in the number of apoptotic cells and an accumulation of the cell population in the G2/M phase of the cell cycle in HL-60 promyelocytic leukemia cells. nih.gov

The table below summarizes the effects of select 1,4-naphthoquinone derivatives on cell cycle and apoptosis.

| Compound Derivative | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | PC-3, DU-145 (Prostate) | Time-dependent inhibition of cell cycle progression, Induction of apoptosis | nih.gov, researchgate.net |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | CWR-22 (Prostate) | G1 phase cell cycle arrest | nih.gov, researchgate.net |

| 2-chloro-5,7-dimethoxy-3-(p-tolylamino)-1,4-naphthoquinone | HL-60 (Leukemia) | G2/M phase cell cycle arrest, Induction of apoptosis (correlated with ROS generation) | nih.gov |

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antimalarial, Antiparasitic)

Naphthoquinones and their derivatives are recognized for their broad-spectrum antimicrobial properties, including antibacterial, antifungal, antimalarial, and antiparasitic activities. nih.govmdpi.com The core 1,4-naphthoquinone structure is fundamental to this activity, which can be modulated by various substituents. mdpi.com Heterocyclic quinone derivatives that include a nitro group are noted for possessing significant antibacterial potential. mdpi.com

Research into phenylaminonaphthoquinones, synthesized from 1,4-naphthoquinone or 2,3-dichloro-1,4-naphthoquinone, has demonstrated their effectiveness against a panel of bacterial strains. dntb.gov.ua For example, certain derivatives showed potent activity against the Gram-positive bacterium Staphylococcus aureus. dntb.gov.ua In terms of antiparasitic action, specific phenylaminonaphthoquinone derivatives were found to be highly active against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR-3) strains of Plasmodium falciparum, the parasite responsible for malaria. dntb.gov.ua

The mechanisms underlying these antimicrobial effects are varied. One key mechanism involves the disruption of cellular membranes. A study on 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) showed that it compromises membrane permeability and integrity in susceptible microorganisms. mdpi.com This damage can lead to the leakage of essential intracellular components like DNA and proteins, ultimately causing cell death. mdpi.com

Interference with Bacterial Electronic Transport Systems

A primary mechanism of action for many antimicrobial naphthoquinones is the disruption of cellular respiration and electron transport. The redox-active nature of the quinone moiety allows these compounds to interfere with the flow of electrons, a process vital for energy production in microbial cells. mdpi.com

The derivative 5,8-dihydroxy-1,4-naphthoquinone has been shown to inhibit the respiratory chain in several microorganisms. mdpi.com It caused a significant reduction in the respiratory activity of Staphylococcus aureus (47% reduction) and Candida albicans (78% reduction), as well as affecting other bacteria to varying degrees. mdpi.com This disruption of the electron transport system impairs the cell's ability to generate ATP, leading to metabolic collapse and death.

Another related mechanism involves interfering with the transport of essential nutrients. While not directly involving this compound, studies on structurally similar compounds illustrate this principle. For instance, synthetic molecules can be designed to compete with essential molecules like ferrichrome (an iron-siderophore complex) for binding to bacterial transport systems, thereby blocking iron uptake and suppressing bacterial growth. nih.gov

Mechanisms against Multidrug-Resistant Strains

The rise of multidrug-resistant (MDR) bacteria is a critical global health issue, and naphthoquinone derivatives are being investigated as potential solutions. nih.govmdpi.com Several derivatives have shown activity against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). bjournal.org

One promising strategy is the use of naphthoquinones as adjuvants in combination with existing antibiotics. A study on 1,4-naphthoquinone demonstrated a synergistic effect when combined with β-lactam antibiotics against MRSA. nih.gov This synergy means the combined effect of the two compounds is greater than the sum of their individual effects, potentially restoring the efficacy of antibiotics that were previously ineffective due to resistance. nih.gov

The table below details the interaction of 1,4-naphthoquinone with various antibiotics against MRSA.

| Antibiotic | Bacterial Strain | Observed Interaction with 1,4-Naphthoquinone | Reference |

|---|---|---|---|

| Imipenem | MRSA (Clinical Strains) | Synergistic | nih.gov |

| Cefuroxime | MRSA (Clinical Strains) | Synergistic | nih.gov |

| Cefotaxime | MRSA (Clinical Strains) | Synergistic | nih.gov |

| Cefotaxime | MRSA (ATCC strain) | Synergistic | nih.gov |

Mechanisms proposed for overcoming resistance include the inhibition of bacterial efflux pumps—which bacteria use to expel antibiotics—and the curing of plasmids that carry resistance genes. mdpi.com

Enzyme Inhibition Studies (e.g., Catalase Enzyme Inhibition)

Derivatives of this compound have been specifically studied for their ability to inhibit certain enzymes. A notable target is catalase, an antioxidant enzyme crucial for protecting cells from oxidative damage by decomposing hydrogen peroxide. nih.govresearchgate.net

In one study, new N(H)-substituted-5-nitro-1,4-naphthoquinones were synthesized from this compound. nih.govresearchgate.net These resulting regioisomers were evaluated for their ability to inhibit catalase, and the compounds were found to be effective inhibitors of the enzyme, with percent inhibition values ranging from 0.71% to 0.86%. nih.govresearchgate.net The 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione derivative was identified as the strongest inhibitor among the tested compounds. nih.govresearchgate.net

The table below presents the catalase inhibition activity for a selection of these synthesized regioisomers.

| Compound Name | Catalase Inhibition (%) | Reference |

|---|---|---|

| 2-((4-acetylphenyl)amino)-3-chloro-5-nitronaphthalene-1,4-dione | 0.79 ± 0.05 | nih.gov, researchgate.net |

| 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione | 0.86 ± 0.04 | nih.gov, researchgate.net |

| 2-chloro-3-(4-(2-methoxyphenyl)piperazin-1-yl)-5-nitronaphthalene-1,4-dione | 0.71 ± 0.03 | nih.gov, researchgate.net |

| 2-chloro-3-morpholino-5-nitronaphthalene-1,4-dione | 0.81 ± 0.04 | nih.gov, researchgate.net |

Other enzymes are also targeted by related naphthoquinones. For example, 2,3-dichloro-1,4-naphthoquinone (DCNQ) acts as a time- and concentration-dependent inactivator of jack bean urease. nih.gov The mechanism of inhibition is complex, involving both irreversible arylation of essential thiol residues in the enzyme and reversible inactivation through the generation of reactive oxygen species (ROS) like hydrogen peroxide. nih.gov

Advanced Applications of 2,3 Dichloro 5 Nitro 1,4 Naphthoquinone in Organic Synthesis Research

Synthesis of Complex Heterocyclic Systems (e.g., Benzophenazines, Pyridylaminonaphthoquinones, Triazoles, Indoles)

The reactivity of the C2 and C3 positions of 2,3-dichloro-5-nitro-1,4-naphthoquinone towards nucleophiles is a cornerstone of its application in synthesizing complex heterocyclic systems. semanticscholar.org The reaction with various nitrogen-containing nucleophiles, such as amines, anilines, piperazines, and morpholines, serves as a primary route to novel heterocyclic structures. nih.govresearchgate.netnih.govmdpi.com

A key synthetic strategy involves the nucleophilic substitution of one or both chlorine atoms. For instance, reacting this compound with heterocyclic amines like anilines, piperazines, or morpholines leads to the formation of new N(H)-substituted-5-nitro-1,4-naphthoquinone regioisomers. nih.govresearchgate.net This reaction proceeds via a Michael 1,4-addition mechanism, yielding a mixture of 2-chloro and 3-chloro isomers. nih.govresearchgate.net These amino-naphthoquinone derivatives are themselves important heterocyclic systems and serve as intermediates for more complex structures.

While direct synthesis of all the listed examples from the 5-nitro derivative is not extensively documented in the provided literature, the synthesis of their parent structures from the closely related 2,3-dichloro-1,4-naphthoquinone (Dichlone) illustrates the potential pathways.

Pyridylaminonaphthoquinones: The synthesis of pyridylaminonaphthoquinones has been achieved through the microwave-assisted reaction of 2,3-dichloro-1,4-naphthoquinone with aminopyridines, a method that significantly reduces reaction times and improves yields. researchgate.net

Triazoles: Naphthoquinone derivatives containing 1,2,4-triazine (B1199460) and 1,2,4-triazole (B32235) moieties have been synthesized from 2,3-dichloro-1,4-naphthoquinone. nih.gov Furthermore, 1,2,3-triazole-naphthoquinone conjugates can be synthesized via copper(I)-catalyzed cycloaddition reactions. nih.gov

Indoles: One-pot synthesis methods have been developed to create indole-fused naphthoquinone derivatives, highlighting the versatility of the naphthoquinone core in building fused heterocyclic systems. nih.govmdpi.com

Benzophenazines: The reaction of 2,3-dichloro-1,4-naphthoquinone with reagents like 2-aminobenzenethiol can lead to the formation of benzo[a]phenothiazine structures, which are complex polycyclic heterocyclic systems. researchgate.net

These established reactions on the non-nitrated analogue strongly suggest that this compound can serve as a precursor to a wide variety of complex nitro-substituted heterocycles. The primary products of its reaction with amines are regioisomeric aminonaphthoquinones, as detailed in the table below. nih.govresearchgate.net

| Reactant Nucleophile | Resulting Regioisomer Product Name | Reference |

|---|---|---|

| Anilines | 2-Chloro-3-(phenylamino)-5-nitronaphthalene-1,4-dione | nih.govresearchgate.net |

| Anilines | 3-Chloro-2-(phenylamino)-5-nitronaphthalene-1,4-dione | nih.govresearchgate.net |

| Piperazines | 2-Chloro-3-(piperazin-1-yl)-5-nitronaphthalene-1,4-dione | nih.govresearchgate.net |

| Piperazines | 3-Chloro-2-(piperazin-1-yl)-5-nitronaphthalene-1,4-dione | nih.govresearchgate.net |

| Morpholines | 2-Chloro-3-morpholino-5-nitronaphthalene-1,4-dione | nih.govresearchgate.net |

| Morpholines | 3-Chloro-2-morpholino-5-nitronaphthalene-1,4-dione | nih.govresearchgate.net |

Construction of Novel Polycyclic Structures

The inherent reactivity of this compound makes it an attractive starting material for building novel polycyclic frameworks. semanticscholar.org The synthesis of tricyclic and tetracyclic 1,4-quinones is a significant application of its non-nitrated counterpart, dichlone. semanticscholar.orgresearchgate.netgranthaalayahpublication.org These reactions often involve condensation or cycloaddition pathways. semanticscholar.org

The nucleophilic substitution reactions described previously are the first step in constructing more elaborate polycyclic systems. For example, the synthesized 2-anilino-3-chloro-1,4-naphthoquinones can undergo further nucleophilic substitution, catalyzed by palladium complexes, to yield 2,3-diamino-substituted-1,4-naphthoquinones. semanticscholar.org These products, containing multiple aromatic rings, are themselves complex polycyclic structures.

Furthermore, intramolecular cyclization of suitably substituted derivatives of this compound can lead to the fusion of new rings onto the naphthoquinone core. The reaction of 2-chloro-3-isocyanato-1,4-naphthoquinone (derived from dichlone) with primary amines yields a ureido derivative that spontaneously cyclizes to form a tricyclic imadazolone system. semanticscholar.org This demonstrates the potential of the dichloro-naphthoquinone scaffold to generate fused polycyclic heterocyclic compounds.

Use as a Building Block for Functional Materials (e.g., Solid-State Fluorescence Materials)

Naphthoquinone derivatives are being explored for applications in materials science, particularly for their photophysical properties. nih.govnih.gov Indole-fused nitrogen heterocycles derived from the modification of the naphthoquinone ring have been identified as potential solid-state fluorescence materials. nih.govmdpi.com Small organic molecules that exhibit fluorescence in the solid state are of great interest for use in optical sensors and organic light-emitting diodes (OLEDs). nih.gov

The synthesis of fluorescent naphtho[2,3-d]thiazole-4,9-diones, which show fluorescence in both solution and the solid state, highlights the utility of the naphthoquinone skeleton in creating such materials. nih.gov The introduction of nitrogen-containing heterocyclic rings can significantly influence the molecular packing and orientation in the solid state, which in turn controls the fluorescence properties. nih.gov Given that this compound is a key precursor for attaching such heterocyclic moieties, it serves as a fundamental building block for these advanced functional materials. nih.govmdpi.com

Role as a Precursor for Other Biologically Active Compounds

The primary application of this compound in research is as a precursor to novel compounds with potential biological activity. nih.govresearchgate.net The nitro group is known to enhance the biological activity of naphthoquinones due to its strong electron-withdrawing nature. nih.govresearchgate.net

Studies have shown that new regioisomers of N(H)-substituted-5-nitro-1,4-naphthoquinones, synthesized from this compound, exhibit notable biological effects. nih.govresearchgate.net Specifically, these compounds have been evaluated for their antioxidant capacity and their ability to inhibit the enzyme catalase. nih.govresearchgate.net

The cupric-reducing antioxidant capacity (CUPRAC) method was used to screen the antioxidant efficiency of these synthesized regioisomers. nih.govresearchgate.net Research indicates that the 2-chloro regioisomers generally exhibit higher antioxidant capacity than their 3-chloro counterparts. nih.govresearchgate.net For example, 2-Chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione demonstrated the highest antioxidant capacity in one study. nih.govresearchgate.net These compounds also proved to be effective inhibitors of catalase. nih.govresearchgate.net

The table below summarizes the antioxidant activity of select synthesized compounds, demonstrating the role of this compound as a precursor to these active molecules.

| Compound Name | Activity Type | Key Finding | Reference |

|---|---|---|---|

| 2-Chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione | Antioxidant (CUPRAC) | Highest antioxidant capacity (TEAC Coefficient: 1.80) | nih.govresearchgate.net |

| 2-Chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione | Enzyme Inhibition | Strongest catalase enzyme inhibitory activity | nih.govresearchgate.net |

| N(H)-substituted-5-nitro-1,4-naphthoquinones (General) | Enzyme Inhibition | Effective catalase inhibition (% inhibition: 0.71-0.86%) | nih.gov |

| 2-chloro regioisomers (General) | Antioxidant (CUPRAC) | Generally higher antioxidant capacity than 3-chloro regioisomers | nih.govresearchgate.net |

Q & A

Basic: What are the common synthetic routes for preparing 2,3-dichloro-5-nitro-1,4-naphthoquinone, and how are the products characterized?

Answer:

The compound is typically synthesized via nitration of 1,4-naphthoquinone derivatives. A direct nitration method involves reacting 2,3-unsubstituted-1,4-naphthoquinone with nitrating agents in solvents like acetonitrile, propionitrile, or ketones (e.g., acetone) under controlled conditions . Post-synthesis, the product is recrystallized and characterized using:

- Elemental analysis (e.g., C 59.20%, H 2.49%, N 6.93% observed vs. C 59.12%, H 2.48%, N 6.90% theoretical) .

- Spectroscopic techniques :

Basic: How does the reactivity of the quinonoid ring influence substitution patterns in this compound?

Answer:

The quinonoid ring is more reactive than the benzenoid ring due to its conjugated, electron-deficient structure. This drives electrophilic substitutions (e.g., nitration) and nucleophilic additions (e.g., amine or thiol reactions) preferentially at the quinonoid positions (C-2, C-3). For example, reactions with amines or thiols result in displacement of chlorine atoms at C-2/C-3 rather than nitro groups at C-5 .

Advanced: How can nucleophilic substitution reactions of this compound be optimized for selective functionalization?

Answer:

Selectivity depends on:

- Reaction conditions : Use of polar aprotic solvents (e.g., DMF, DMSO) enhances nucleophilicity.

- Catalysts : Bases like Et₃N or Ag₂O improve substitution efficiency by deprotonating nucleophiles (e.g., amines, thiols) .

- Temperature : Lower temperatures (−10°C to 5°C) minimize side reactions like over-substitution or redox decomposition .

Example : Reaction with acetylcysteine in DMF at 10°C yields N-acetyl-S-(3-chloro-1,4-dioxonaphthalen-2-yl)cysteine via selective C-3 substitution, confirmed by LC-MS and ¹H NMR .

Advanced: What strategies are effective for designing this compound derivatives with enhanced biological activity?

Answer:

Key approaches include:

- Substituent engineering : Introducing electron-donating groups (e.g., morpholino, alkylamino) at C-2/C-3 to modulate redox potential and hydrogen-bonding capacity, which enhances interactions with biological targets .

- Hybridization : Conjugation with pharmacophores (e.g., piperazine, dansyl groups) to improve bioavailability or target specificity .

- In vitro screening : Derivatives are tested against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains to correlate structure-activity relationships (SAR). For instance, 2-morpholino derivatives show higher cytotoxicity (IC₅₀ < 10 μM) than halogenated analogs .

Advanced: How can conflicting data on synthetic yields or substituent effects be resolved in studies of this compound?

Answer:

Discrepancies often arise from:

- Solvent polarity : Higher polarity solvents (e.g., DMF vs. acetone) may alter reaction pathways .

- Catalyst choice : FeCl₃ vs. Na₂Cr₂O₇ in nitration affects nitro group positioning and yield .

Resolution strategies : - Comparative kinetic studies to identify rate-determining steps.

- Computational modeling (DFT) to predict substituent effects on electronic structure .

- Advanced spectroscopy : 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography to unambiguously assign regioisomers .

Methodological: What analytical techniques are critical for distinguishing tautomeric forms or regioisomers in naphthoquinone derivatives?

Answer:

- ¹³C NMR : Differentiates tautomers (e.g., quinone-oxime vs. nitroso-naphthol) via carbonyl carbon shifts (δ 180–190 ppm for quinones vs. δ 160–170 ppm for oximes) .

- IR spectroscopy : Tautomers exhibit distinct N-H (3300–3500 cm⁻¹) or O-H (3200–3600 cm⁻¹) stretches .

- X-ray crystallography : Resolves ambiguity in solid-state structures, as seen in studies of 5-nitro-1,4-naphthoquinone oxime tautomers .

Methodological: How can researchers mitigate redox instability during experimental handling of this compound?

Answer:

- Storage : Under inert atmosphere (N₂/Ar) at −20°C to prevent air oxidation.

- Redox buffers : Add antioxidants (e.g., ascorbic acid) to reaction mixtures when studying biological systems .

- Electrochemical monitoring : Cyclic voltammetry identifies redox potentials (e.g., E₁/2 ≈ −0.5 V vs. Ag/AgCl), guiding stable pH ranges (pH 7–9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.